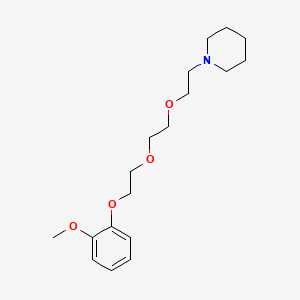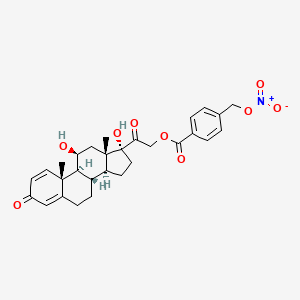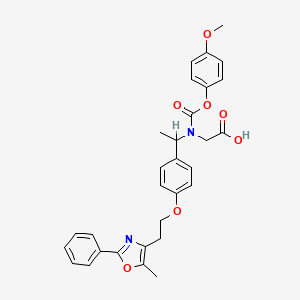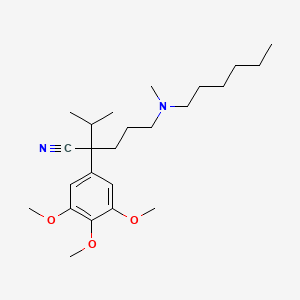![molecular formula C28H26Cl2N2O4 B1663363 5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid CAS No. 821780-32-9](/img/structure/B1663363.png)
5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid, also known as BPP-9, is a pyrazole derivative that has been extensively studied for its potential therapeutic properties. This compound belongs to a class of compounds called selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Synthesis of Heterocycles and Thiophenes : Research indicates that derivatives of 5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid can be involved in the synthesis of various heterocyclic compounds. For example, derivatives like 1,4-diphenyl-1,4-butanediones and 1-phenyl-1,4-pentanediones are reactants in producing thiophenes (Freeman, Kim, & Rodríguez, 1992).
Corrosion Inhibition : Certain derivatives, such as 3,5-bis(4-chlorophenyl)-4-amino-1,2,4-triazole, have been studied for their role in inhibiting corrosion of metals in acidic mediums. These derivatives demonstrate significant efficacy in protecting metals like mild steel from corrosion (Elbelghiti et al., 2016).
Liquid-Liquid Extraction of Metals : Research has explored the use of pyrazole derivatives in the liquid-liquid extraction of metals such as copper(II). These studies help in understanding how different chain lengths in bis(4-acylpyrazol-5-one) derivatives affect the extraction efficiency (Miyazaki et al., 1989).
Material Science and Catalysis
Polymer Synthesis and Properties : Some derivatives are used in synthesizing materials with specific properties. For instance, bis(pyrazole)zinc(II) benzoate complexes have been synthesized and evaluated for their role in the copolymerization of carbon dioxide and cyclohexene oxide (Lephoto et al., 2016).
Crystal Structure Analysis : The crystal structures of certain derivatives have been studied, providing insights into their molecular configurations and potential applications in material science (Centore, Ciajolo, & Tuzi, 1993).
Biomedical Research
Antineoplastic Agents : Research into the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives provides insights into their potential application as antineoplastic agents (Anderson & Jones, 1984).
Peptide Synthesis : Studies show the use of polymer-supported benzylamides for solid-phase synthesis of C-terminal peptide amides, which are important in the development of pharmaceutical compounds (Albericio & Bárány, 2009).
Eigenschaften
CAS-Nummer |
821780-32-9 |
|---|---|
Produktname |
5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid |
Molekularformel |
C28H26Cl2N2O4 |
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
5-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C28H26Cl2N2O4/c1-2-3-14-32-26(28(33)34)16-25(31-32)24-13-12-23(35-17-19-4-8-21(29)9-5-19)15-27(24)36-18-20-6-10-22(30)11-7-20/h4-13,15-16H,2-3,14,17-18H2,1H3,(H,33,34) |
InChI-Schlüssel |
GUXZTURICDZRGO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |
Kanonische SMILES |
CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |
Synonyme |
5-[3,5-Bis-(4-chloro-benzyloxy)-phenyl]-2-butyl-2H-pyrazole-3-carboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)






![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)





